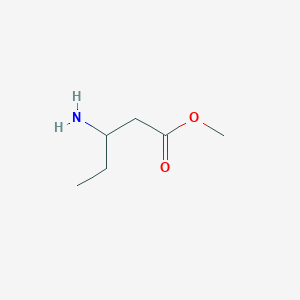
methyl 3-aminopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-aminopentanoate is an organic compound that belongs to the class of amino acid esters It is derived from pentanoic acid, which is a straight-chain alkyl carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
methyl 3-aminopentanoate can be synthesized through the esterification of 3-amino-pentanoic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which offers mild reaction conditions and good yields . Another method involves refluxing a reaction mixture of the free amino acid, methanol, and a strong acid, followed by concentration and repeated addition of methanol .
Industrial Production Methods
Industrial production of amino acid methyl esters often involves the use of large-scale esterification processes. These processes typically employ strong acids like sulfuric acid as catalysts and involve heating the reaction mixture to facilitate the esterification reaction .
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-aminopentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid esters.
Aplicaciones Científicas De Investigación
methyl 3-aminopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and peptide synthesis.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of chiral drug intermediates and other pharmaceutical compounds.
Industry: It is employed in the production of polymer materials and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-aminopentanoate involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release the corresponding amino acid. These interactions can influence the compound’s biological activity and its role in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-pentanoic acid methyl ester: Similar in structure but lacks the amino group.
3-Hydroxy-pentanoic acid methyl ester: Contains a hydroxyl group instead of an amino group.
3-Oxo-pentanoic acid methyl ester: Contains a keto group instead of an amino group.
Uniqueness
methyl 3-aminopentanoate is unique due to the presence of both an amino group and an ester group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and pharmaceutical applications.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
methyl 3-aminopentanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-5(7)4-6(8)9-2/h5H,3-4,7H2,1-2H3 |
Clave InChI |
STSLIPZQSYMYNW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















